molecular formula C8H8Br2N2 B1435542 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1949816-38-9

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1435542
CAS No.: 1949816-38-9
M. Wt: 291.97 g/mol
InChI Key: SOCSRDXBNUJLNM-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H8Br2N2. This compound is part of the naphthyridine family, which consists of fused pyridine rings. The presence of bromine atoms at positions 6 and 8 makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,5-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is not well-documented. its reactivity is primarily due to the presence of bromine atoms, which can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCSRDXBNUJLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)Br)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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